molecular formula C19H22N2O3S B4898072 N~1~-allyl-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-allyl-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4898072
M. Wt: 358.5 g/mol
InChI Key: GLRHVZZORRWECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-allyl-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as ADMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ADMP belongs to the class of glycine receptor antagonists and has been studied extensively for its effects on the central nervous system.

Mechanism of Action

ADMP acts as a glycine receptor antagonist, which means it blocks the binding of glycine to its receptor. Glycine is an inhibitory neurotransmitter that plays a role in the regulation of neuronal activity in the central nervous system. By blocking the glycine receptor, ADMP reduces the inhibitory effect of glycine, leading to an increase in neuronal activity.
Biochemical and Physiological Effects:
ADMP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and sedative effects. ADMP has also been shown to decrease the release of glutamate, which is an excitatory neurotransmitter that plays a role in the development of chronic pain.

Advantages and Limitations for Lab Experiments

ADMP has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in pharmacological studies. However, there are also some limitations to its use. ADMP has a short half-life, which means that it may need to be administered repeatedly in order to maintain its effects. Additionally, ADMP has a relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on ADMP. One area of interest is the potential use of ADMP in the treatment of psychiatric disorders such as anxiety and depression. Another area of interest is the development of more potent and selective glycine receptor antagonists, which may have fewer side effects than ADMP. Additionally, further research is needed to understand the long-term effects of ADMP on the central nervous system and to determine its safety and efficacy in humans.

Synthesis Methods

ADMP can be synthesized using a multi-step reaction process. The first step involves the reaction of N-allylglycine with 2,3-dimethylbenzoyl chloride to form N-allyl-N-(2,3-dimethylphenyl)glycine. The second step involves the reaction of N-allyl-N-(2,3-dimethylphenyl)glycine with phenylsulfonyl chloride to form N-allyl-N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycine. The final step involves the deprotection of the allyl group using palladium on carbon to form ADMP.

Scientific Research Applications

ADMP has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. ADMP has also been studied for its potential use in the treatment of chronic pain, as it has been shown to have analgesic effects in animal models.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-4-13-20-19(22)14-21(18-12-8-9-15(2)16(18)3)25(23,24)17-10-6-5-7-11-17/h4-12H,1,13-14H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRHVZZORRWECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-(prop-2-EN-1-YL)acetamide

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